molecular formula C13H12N4O3 B4843106 3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B4843106
M. Wt: 272.26 g/mol
InChI Key: XWZJNKHNVJQGNM-UHFFFAOYSA-N
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Description

3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a tetrazole ring, which is often associated with bioactive properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group. This step often requires a catalyst such as copper(I) iodide and is carried out under reflux conditions.

    Final Coupling: The final step involves the coupling of the tetrazole ring with the chromenone core through an ether linkage. This can be achieved using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the chromenone core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific biological pathways, leading to its observed bioactive effects. The chromenone core may also contribute to its activity by interacting with cellular components and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Unique due to the presence of both chromenone and tetrazole moieties.

    3,4-dimethyl-2H-chromen-2-one: Lacks the tetrazole ring, resulting in different biological activities.

    7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Lacks the dimethyl groups, which may affect its chemical reactivity and bioactivity.

Uniqueness

The combination of the chromenone core and the tetrazole ring in this compound makes it unique among similar compounds. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its bioactive properties and making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3,4-dimethyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-7-8(2)13(18)20-11-5-9(3-4-10(7)11)19-6-12-14-16-17-15-12/h3-5H,6H2,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZJNKHNVJQGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
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3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 5
3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 6
3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

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